molecular formula C9H9ClN3O5PS B14950306 Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate

Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate

Katalognummer: B14950306
Molekulargewicht: 337.68 g/mol
InChI-Schlüssel: DVVOJALJMKYIJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate is a complex organic compound that features a benzisothiazole ring substituted with chlorine and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate typically involves multi-step organic reactions. One common method starts with the nitration of 1,2-benzisothiazole to introduce the nitro group at the 6-position. This is followed by chlorination to add the chlorine atom at the 3-position. The final step involves the phosphorylation of the amidophosphate group to the benzisothiazole ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzisothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and amidophosphate groups may also contribute to its biological activity by interacting with enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl (3-chloro-1,2-benzisothiazol-4-YL)amidophosphate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Dimethyl (6-nitro-1,2-benzisothiazol-4-YL)amidophosphate: Lacks the chlorine atom, which may affect its chemical properties and applications.

Uniqueness

Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate is unique due to the presence of both chlorine and nitro groups on the benzisothiazole ring. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H9ClN3O5PS

Molekulargewicht

337.68 g/mol

IUPAC-Name

3-chloro-N-dimethoxyphosphoryl-6-nitro-1,2-benzothiazol-4-amine

InChI

InChI=1S/C9H9ClN3O5PS/c1-17-19(16,18-2)11-6-3-5(13(14)15)4-7-8(6)9(10)12-20-7/h3-4H,1-2H3,(H,11,16)

InChI-Schlüssel

DVVOJALJMKYIJW-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(NC1=C2C(=CC(=C1)[N+](=O)[O-])SN=C2Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.